N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea
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Description
“N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C19H19F4N3O3S and a formula weight of 445.43 . It is also known by other synonyms such as “3-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1-[3-(trifluoromethyl)phenyl]urea” and "Urea, N-[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]-N’-[3-(trifluoromethyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a urea group, a sulfonyl group, and multiple fluorine atoms .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.46±0.1 g/cm3 and a predicted pKa of 13.06±0.20 .Scientific Research Applications
Synthesis and Protection in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which shares structural motifs with N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, has been designed, synthesized, and applied for the protection of hydroxyl groups in carbohydrate chemistry. This group can be cleaved under mild basic conditions and is stable under acidic conditions, indicating its utility in selective synthetic processes (Spjut, Qian, & Elofsson, 2010).
Mechanosynthesis of Pharmaceutically Relevant Compounds
Mechanochemistry has been utilized for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, in good to excellent yields. This method involves either stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates, demonstrating an environmentally friendly and efficient approach to drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Antimicrobial and Antidiabetic Agents
Fluorinated 1,2,4-triazoles and benzenesulfonyl urea and thiourea derivatives, including cyclic sulfonylthioureas, have been synthesized as antimicrobial agents. Preliminary biological screening revealed significant antimicrobial and mild antidiabetic activities for these compounds, showcasing their potential in therapeutic applications (Faidallah, Khan, & Asiri, 2011).
Synthesis and Biological Evaluation of Derivatives
New 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have been synthesized and evaluated for their antidiabetic and antimicrobial activities. This study demonstrates the versatility of sulfonamide and thiourea chemistry in the development of bioactive compounds with potential therapeutic applications (Ismail, El-Sayed, Rateb, & Ammar, 2021).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXUKWRSTWPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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